BenchChemオンラインストアへようこそ!

5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness ACC inhibitor scaffold

5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid (CAS 944648-75-3) is a heterobifunctional small-molecule scaffold combining a pyrimidine ring, a 5-oxopyrrolidine core, and a free carboxylic acid handle. With a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol, it belongs to the pyrimidine-substituted pyrrolidine class that has been patented as acetyl-CoA carboxylase (ACC) inhibitors by Boehringer Ingelheim.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 944648-75-3
Cat. No. B3170544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid
CAS944648-75-3
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NC=CC=N2)C(=O)O
InChIInChI=1S/C9H9N3O3/c13-7-4-6(8(14)15)5-12(7)9-10-2-1-3-11-9/h1-3,6H,4-5H2,(H,14,15)
InChIKeyWKOAKXXDZLIAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid (CAS 944648-75-3): A Dual-Heterocycle Building Block for ACC-Targeted Drug Discovery


5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid (CAS 944648-75-3) is a heterobifunctional small-molecule scaffold combining a pyrimidine ring, a 5-oxopyrrolidine core, and a free carboxylic acid handle . With a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol, it belongs to the pyrimidine-substituted pyrrolidine class that has been patented as acetyl-CoA carboxylase (ACC) inhibitors by Boehringer Ingelheim [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is classified as a versatile research scaffold for medicinal chemistry and chemical biology applications .

Why 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid Cannot Be Replaced by Common 5-Oxopyrrolidine or Simple Pyrimidinyl-Pyrrolidine Analogs


The 5-oxo-1-pyrimidin-2-yl substitution pattern creates a unique physicochemical profile that cannot be replicated by simple 5-oxopyrrolidine-3-carboxylic acids (LogP ≈ -0.46 to -1.20) or non-oxo pyrimidinyl-pyrrolidine analogs (LogP ≈ +0.39) . The presence of both the pyrimidine N-heteroaryl ring and the 5-oxo group on the pyrrolidine core simultaneously modulates hydrogen-bond acceptor capacity (4–5 HBA), lipophilicity (LogP between -0.56 and -0.09 depending on computational method), and polar surface area (TPSA ≈ 83.4 Ų) . These parameters are critical for target engagement in the ACC inhibitor pharmacophore model described in Boehringer Ingelheim's patent family, where subtle alterations to the pyrrolidine oxidation state abrogate inhibitory activity [1]. Simple substitution with an unoxidized 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (LogP +0.39, TPSA 66.3 Ų) would alter both hydrogen-bonding capability and lipophilicity, potentially compromising binding to the ACC active site.

Quantitative Differentiation Evidence: 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid is ~1.0 Log Unit More Hydrophilic than the Non-Oxo Analog

The target compound exhibits a LogP (octanol-water partition coefficient) of -0.564 (Fluorochem computed) or -0.0859 (ChemScene computed), whereas the closest non-oxo structural analog, 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS 1316217-16-9), has a LogP of +0.3875 (ChemScene) or +0.048 (Chembase) . This ~0.5–1.0 log unit decrease in lipophilicity corresponds to an approximately 3- to 10-fold reduction in octanol-water partitioning, which can influence membrane permeability, protein binding, and metabolic stability .

Lipophilicity Drug-likeness ACC inhibitor scaffold

Polar Surface Area (TPSA) Differentiation: 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid Provides 26% Greater PSA than the Non-Oxo Analog

The topological polar surface area (TPSA) of 5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid is 83.39 Ų (ChemScene), compared to 66.32 Ų for 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid . This 17.07 Ų increase (25.7% relative increase) is attributable to the additional carbonyl oxygen on the pyrrolidine ring, which contributes both to hydrogen-bond acceptor capacity and to the overall PSA [1]. In the context of Veber's rules for oral bioavailability (PSA ≤ 140 Ų desirable), both compounds fall within an acceptable range, but the higher PSA of the target compound may enhance solubility while still maintaining acceptable permeability .

Polar Surface Area Bioavailability Medicinal Chemistry

Hydrogen-Bond Acceptor Count: 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid Offers 5 HBA vs. 4 HBA in the Non-Oxo Analog

Fluorochem reports 5 hydrogen-bond acceptors (HBA) for 5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid, arising from the two pyrimidine nitrogens, the 5-oxo carbonyl oxygen, the carboxylic acid carbonyl oxygen, and the carboxylic acid hydroxyl oxygen . In contrast, 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS 1316217-16-9) has only 4 HBA, as it lacks the pyrrolidine ring carbonyl . The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) analog has only 2 HBA, as the phenyl group does not contribute additional acceptors . This additional hydrogen-bond acceptor capability provides an extra anchoring point for target-protein interactions, which is particularly relevant for ACC inhibitors where the carbonyl oxygen may engage in critical hydrogen bonds within the enzyme active site [1].

Hydrogen Bonding Ligand Efficiency Structure-Based Drug Design

Purity Specification: MolCore Supplies 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid at NLT 97% vs. Standard 95% from Other Vendors

While most commercial suppliers (Fluorochem, ChemScene, CymitQuimica, Leyan) list the purity of 5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid as ≥95%, MolCore specifies NLT 97% (Not Less Than 97%) . This 2-percentage-point minimum purity differential reduces the maximum impurity burden from ≤5% to ≤3%, which is relevant for applications requiring higher confidence in starting material integrity, such as fragment-based screening libraries or late-stage functionalization in medicinal chemistry .

Purity Specification Procurement Decision Quality Control

Patent-Linked Pharmacophore Validation: The Pyrimidine-Substituted 5-Oxopyrrolidine Core is Expressly Claimed in ACC Inhibitor Intellectual Property (US 8,962,641 B2)

Boehringer Ingelheim's US Patent 8,962,641 B2, titled 'Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof,' explicitly claims pyrrolidine derivatives bearing a pyrimidine substituent as inhibitors of acetyl-CoA carboxylase (ACC1 and ACC2) [1]. While the specific CAS 944648-75-3 is not listed as a final exemplary compound, the general formula (I) encompasses scaffolds where the pyrrolidine ring may bear oxo substituents, and the pyrimidine ring is directly attached to the pyrrolidine nitrogen [2]. This patent linkage differentiates the compound from generic 5-oxopyrrolidine-3-carboxylic acids (e.g., CAS 7268-43-1) or 1-phenyl analogs (e.g., CAS 39629-86-2) that fall outside the pyrimidine-substituted pyrrolidine ACC inhibitor pharmacophore [3].

ACC Inhibitor Patent Landscape Metabolic Disease

Fraction of sp3 Carbon (Fsp3): 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid (Fsp3 = 0.33) Offers Intermediate Saturation for Optimized Drug-Like Properties

The fraction of sp3-hybridized carbons (Fsp3) for 5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid is reported as 0.333 (Fluorochem) . This value sits between that of the fully aromatic comparator pyrimidine (Fsp3 = 0) and the more saturated N-alkyl-5-oxopyrrolidine analogs such as 1-(2-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (Fsp3 = 0.385, Fluorochem) . The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analog has a lower Fsp3 of 0.273 . An Fsp3 value around 0.33 is considered favorable for balancing solubility (higher Fsp3 correlates with improved aqueous solubility) and target binding (sufficient aromatic character for pi-stacking interactions), a profile well-suited to ACC inhibitor lead optimization [1].

Fsp3 Drug-likeness Molecular Complexity

Procurement-Relevant Application Scenarios for 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid (CAS 944648-75-3)


Fragment-Based and Structure-Guided Discovery of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease

Procurement of 5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid is strategically warranted for medicinal chemistry groups pursuing ACC1/ACC2 inhibitor programs. Boehringer Ingelheim's patent family (US 8,962,641 B2) establishes the pyrimidine-substituted pyrrolidine scaffold as an ACC-active pharmacophore [1]. The compound's balanced physicochemical profile (LogP -0.56, Fsp3 0.33, TPSA 83.4 Ų) makes it suitable as a fragment hit or early lead scaffold for ACC-mediated diseases including obesity, non-alcoholic steatohepatitis (NASH), and insulin resistance, as described in the patent background . The free carboxylic acid provides a handle for amide coupling or esterification to generate focused libraries for SAR exploration.

Parallel Library Synthesis and Scaffold Derivatization for Kinase and Enzyme Inhibitor Screening

The dual heterocyclic nature of 5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid—simultaneously bearing a pyrimidine ring (a privileged kinase-binding motif) and a 5-oxopyrrolidine with a carboxylic acid handle—enables rapid parallel derivatization for screening library production [1]. The 5-oxo group can be selectively reduced or further functionalized, while the pyrimidine ring can undergo nucleophilic aromatic substitution, providing two orthogonal diversification vectors . For procurement purposes, the availability of the compound at NLT 97% purity (MolCore) supports high-confidence library synthesis where impurity-driven false positives must be minimized .

Design of CNS-Penetrant ACC Inhibitors Leveraging Favorable LogP and TPSA Parameters

For programs targeting neuronal ACC isoforms implicated in appetite regulation and neurodegenerative diseases, the compound's LogP of -0.56 (well below the CNS drug-likeness threshold of LogP < 3) and TPSA of 83.4 Ų (within the CNS-active range of 60-90 Ų for many CNS drugs) suggest a favorable starting point for CNS-penetrant lead optimization [1]. In contrast, the non-oxo analog with LogP +0.39 and TPSA 66.3 Ų may exhibit higher non-specific tissue binding and reduced CNS free fraction . Procurement of the target compound thus aligns with CNS drug discovery strategies where starting physicochemical properties are critical determinants of success.

Chemical Biology Probe Development Targeting Lipid Metabolism Pathways

The compound serves as a versatile precursor for chemical biology probe synthesis aimed at deconvoluting fatty acid metabolism pathways. The patent-established ACC inhibition mechanism, combined with the compound's favorable Fsp3 (0.33) and hydrogen-bond acceptor count (5 HBA), supports its use in designing photoaffinity labeling probes or activity-based protein profiling (ABPP) reagents [1]. The carboxylic acid can be converted to an activated ester for bioconjugation, while the pyrimidine ring provides a UV-active chromophore for tracking during purification.

Quote Request

Request a Quote for 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.